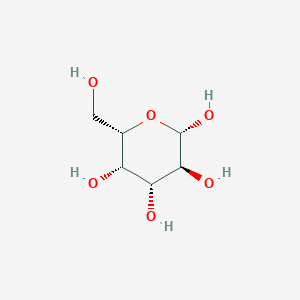

beta-L-galactopyranose

Description

Structure

3D Structure

Properties

CAS No. |

42789-83-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-KGJVWPDLSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemoenzymatic Synthesis of β-L-Galactopyranose Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of β-L-galactopyranose and its derivatives. L-sugars, the enantiomers of the naturally abundant D-sugars, are of significant interest in drug development and glycobiology due to their potential for increased metabolic stability and novel biological activities. This document details various synthetic strategies, combining the specificity of enzymatic catalysis with the versatility of chemical methods, to access these rare sugars and their derivatives.

Introduction

The synthesis of L-sugars presents a considerable challenge due to their scarce natural availability. Chemoenzymatic approaches have emerged as a powerful strategy, leveraging the high stereoselectivity and regioselectivity of enzymes to overcome the complex protection and deprotection steps often required in traditional chemical synthesis. This guide explores several key chemoenzymatic routes for the preparation of β-L-galactopyranose derivatives, providing detailed experimental protocols, comparative data, and visual workflows to aid researchers in this field.

Chemoenzymatic Synthesis Strategies

Several distinct chemoenzymatic strategies have been developed for the synthesis of L-galactose and its derivatives. These approaches can be broadly categorized into:

-

Enzymatic Epimerization: Utilizing epimerases to invert stereocenters of more abundant D-sugars.

-

Enzymatic Oxidation: Employing oxidases to selectively modify polyols to generate L-sugars.

-

Chemical Inversion of D-Sugars: Inverting the stereochemistry of readily available D-galactose through a series of chemical transformations, which can be coupled with enzymatic steps.

-

Enzymatic Glycosylation: Using glycosyltransferases or glycosidases to synthesize L-galactooligosaccharides and other derivatives.

The following sections will delve into the specifics of these methodologies.

Data Presentation: Comparison of Synthesis Strategies

The following tables summarize quantitative data from various chemoenzymatic and enzymatic approaches for the synthesis of L-galactose and its derivatives, allowing for a comparative analysis of their efficiencies.

Table 1: Enzymatic Synthesis of L-Galactose

| Enzyme | Substrate | Product | Yield (%) | Key Reaction Conditions | Reference |

| Galactose Oxidase | Galactitol | L-Galactose | Low (e.g., 3% for related L-glucose) | Immobilized enzyme, pH 7.0, room temperature | [1] |

| GDP-Mannose 3,5-Epimerase | GDP-D-Mannose | GDP-L-Galactose | Equilibrium mixture | pH 7.5, 37°C | [2][3][4][5][6] |

| Multi-enzyme Cascade | L-Sorbose | L-Galactose | Varies | Involves epimerase and isomerase | [7] |

Table 2: Chemical and Chemoenzymatic Synthesis of L-Galactose Derivatives from D-Sugars

| Starting Material | Key Reagents/Enzymes | Product | Overall Yield (%) | Number of Steps | Reference |

| D-Galactose | 1. Oxidation (e.g., Br₂/H₂O) 2. Lactonization 3. Reduction | L-Galactose | Not specified | Multi-step | [1] |

| D-Glucose | 1. Chemical modifications to switch C1/C5 functional groups 2. Lead (IV) tetraacetate | Pentaacetate L-glucose | 80 | Multi-step | [8] |

| D-Mannose | 1. Chemical modifications to switch C1/C5 functional groups 2. Lead (IV) tetraacetate | Pentaacetate L-galactose | 78 | Multi-step | [8] |

Table 3: Enzymatic Synthesis of β-L-Galactopyranose Derivatives

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |

| β-Galactosidase (E. coli) | Lactose | 2-acetamido-2-deoxy-D-galactose | 6-O-β-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose | ~20 | [9] |

| β-Galactosidase (A. oryzae) | Lactose | Cyclo-tetrasaccharide | 6-O-β-D-galactopyranosyl-CTS | Not specified | [10] |

| α-1,3-Fucosyltransferase V | GDP-L-galactose | Dimeric sialyl Lewis X acceptor | L-Galactosylated dimeric sialyl Lewis X | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the chemoenzymatic synthesis of β-L-galactopyranose derivatives.

Enzymatic Synthesis of L-Galactose using Immobilized Galactose Oxidase

This protocol is adapted from the method for converting polyols to L-sugars using galactose oxidase.[1]

Materials:

-

Galactitol

-

Galactose oxidase (from Fusarium graminearum)

-

Crab-shell particles (support for immobilization)

-

Glutaraldehyde (B144438) solution (25% aqueous)

-

0.1 M Sodium phosphate (B84403) buffer, pH 7.0

-

1 M NaCl solution

-

Whatman filter paper

Procedure:

-

Immobilization of Galactose Oxidase:

-

Activate crab-shell particles by treating with an aqueous glutaraldehyde solution for 1.5 hours at room temperature.

-

Wash the activated particles extensively with double-distilled water to remove excess glutaraldehyde.

-

Dissolve 150 units of galactose oxidase in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0).

-

Mix 0.4 mL of the enzyme solution with the activated crab-shell particles.

-

Allow the mixture to stand at room temperature for 2 hours, followed by 24 hours in a refrigerator.

-

Decant the enzyme solution and wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove non-covalently bound enzyme.

-

-

Enzymatic Conversion of Galactitol to L-Galactose:

-

Dry the immobilized galactose oxidase preparation on Whatman filter paper.

-

Place the dried preparation in a 5 mL culture tube.

-

Add 3 mL of a 50 mM galactitol solution in 0.1 M sodium phosphate buffer (pH 7.0).

-

Incubate the mixture at room temperature for 5 days.

-

-

Product Analysis and Purification:

-

Monitor the formation of L-galactose using a suitable method, such as high-performance liquid chromatography (HPLC).

-

Purify L-galactose from the reaction mixture using column chromatography on a suitable resin.[12]

-

Chemical Conversion of D-Galactose to L-Galactose

This conceptual protocol outlines the key steps for the chemical inversion of D-galactose to L-galactose.[1]

Materials:

-

D-Galactose

-

Bromine water

-

Reagents for lactonization (e.g., acid catalyst)

-

Reducing agent (e.g., sodium amalgam or other stereoselective reducing agents)

-

Protecting group reagents (e.g., acetic anhydride, benzyl (B1604629) bromide) as needed for intermediate steps.

-

Solvents for reaction and purification.

Procedure:

-

Oxidation of D-Galactose to D-Galactonic Acid:

-

Dissolve D-galactose in water.

-

Add bromine water and stir the reaction until the oxidation of the aldehyde group to a carboxylic acid is complete (monitored by a suitable method like TLC).

-

-

Lactonization of D-Galactonic Acid:

-

Isolate the D-galactonic acid.

-

Induce intramolecular esterification to form the corresponding lactone, for example, by heating under acidic conditions.

-

-

Stereoselective Reduction to L-Galactose:

-

Reduce the lactone using a carefully chosen reducing agent and conditions that favor the formation of the L-configuration at the newly formed chiral centers. This step is critical and may require significant optimization.

-

Note: This process is complex and often requires the use of protecting groups on the other hydroxyls to achieve the desired stereoselectivity.[13][14][15]

-

-

Purification:

-

Purify the resulting L-galactose from byproducts using column chromatography.

-

One-Pot Chemoenzymatic Synthesis of β1-3-Linked L-Galactosides

This protocol is based on the efficient synthesis of β1-3-linked galactosides using a two-enzyme system.[16] While the original paper uses D-galactose derivatives, the principle can be adapted for L-galactose derivatives with appropriate enzymes.

Materials:

-

L-Galactose derivative (acceptor)

-

Galactokinase (e.g., from E. coli K-12)

-

D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (e.g., from Bifidobacterium infantis)

-

ATP (Adenosine triphosphate)

-

Suitable buffer (e.g., Tris-HCl)

-

Magnesium chloride

Procedure:

-

Reaction Setup:

-

In a single reaction vessel, combine the L-galactose derivative acceptor, ATP, and magnesium chloride in the appropriate buffer.

-

Add the galactokinase and the phosphorylase to the reaction mixture.

-

-

Enzymatic Cascade:

-

The galactokinase will first phosphorylate the L-galactose derivative at the anomeric position.

-

The phosphorylase will then catalyze the transfer of the L-galactosyl moiety to the acceptor substrate, forming the β1-3 linkage.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) and monitor its progress by TLC or HPLC.

-

-

Purification:

-

Once the reaction is complete, terminate it by heat inactivation of the enzymes.

-

Purify the desired β1-3-linked L-galactoside product using size-exclusion or ion-exchange chromatography.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key chemoenzymatic synthesis workflows.

Multi-Enzyme Cascade for L-Galactose Synthesis

Caption: A multi-enzyme cascade for the synthesis of L-Galactose.

Chemoenzymatic Route from D-Galactose to L-Galactose

Caption: Chemical inversion of D-Galactose to L-Galactose.

One-Pot Synthesis of a β-L-Galactopyranose Derivative

Caption: One-pot synthesis of a β-L-galactopyranoside.

Conclusion

The chemoenzymatic synthesis of β-L-galactopyranose derivatives represents a rapidly advancing field with significant potential for the development of novel therapeutics and research tools. By combining the strengths of chemical and enzymatic methodologies, researchers can access a wide range of L-sugar structures that are otherwise difficult to obtain. The protocols and data presented in this guide offer a valuable resource for scientists and professionals in drug development, facilitating the exploration and application of these unique carbohydrate molecules. Further research into novel enzymes with tailored specificities and the optimization of one-pot multi-enzyme systems will continue to drive innovation in this exciting area of carbohydrate chemistry.

References

- 1. Question How can D–galactose be converted into L–galactose? The questio.. [askfilo.com]

- 2. GDP-mannose 3',5'-epimerase forms GDP-L-gulose, a putative intermediate for the de novo biosynthesis of vitamin C in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GDP-mannose 3,5-epimerase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How can you convert D-galactose into L-galactose? | Filo [askfilo.com]

- 8. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 9. Synthesis of the disaccharide 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose using immobilized beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of a beta-D-galactopyranosyl cyclic tetrasaccharide by beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic synthesis of L-galactosylated dimeric sialyl Lewis X structures employing alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of galactose-binding phytoagglutinins and phytotoxin by affinity column chromatography using sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Uncharted Territory of Glycosidases: A Technical Guide to Exploring β-L-Galactopyranose as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The world of glycoside hydrolases (GHs) is vast and crucial for countless biological processes, from nutrient acquisition to cellular communication. While the enzymatic processing of D-sugars is well-documented, the metabolism of their L-enantiomers remains a frontier of glycobiology. This technical guide delves into the largely unexplored area of β-L-galactopyranose as a substrate for novel glycosidases. Due to the scarcity of characterized enzymes with this specific activity, this document serves as both a summary of the current, limited knowledge and a roadmap for the discovery and characterization of these novel biocatalysts. We will explore related enzymatic activities, propose experimental workflows, and provide detailed protocols to empower researchers to venture into this exciting field.

The Current Landscape: A Scarcity of β-L-Galactosidases

Extensive literature searches reveal a significant lack of characterized glycoside hydrolases that specifically cleave β-L-galactopyranosidic linkages. The vast majority of research on galactosidases focuses on β-D-galactosidases, which are integral to the metabolism of lactose (B1674315) and other D-galactose-containing glycans. While metabolic pathways for L-galactose have been identified in some organisms, they do not appear to involve the hydrolytic activity of a β-L-galactosidase.

L-Galactose Metabolism: An Alternative Enzymatic Route

In the human gut bacterium Bacteroides vulgatus, a metabolic pathway for L-galactose has been elucidated.[1][2] However, this pathway does not involve a glycosidase that acts on a β-L-galactosyl bond. Instead, it proceeds through a series of oxidation and hydrolysis steps catalyzed by a dehydrogenase and a lactonase, respectively, to convert L-galactose into D-tagaturonate.[1][2]

This highlights that organisms have evolved mechanisms to utilize L-sugars, but these may not always mirror the well-known glycosidase-mediated hydrolysis of D-sugars.

Insights from Related Glycosidases Acting on L-Sugars

While β-L-galactosidases remain elusive, valuable insights can be drawn from the study of glycosidases that act on other L-sugars, such as L-arabinose and L-fucose. These enzymes provide a foundation for understanding the structural and mechanistic requirements for L-sugar recognition and hydrolysis.

β-L-Arabinopyranosidases: A Potential Blueprint

β-L-arabinopyranosidases are enzymes that cleave terminal β-L-arabinopyranosyl residues. Notably, some of these enzymes have been identified within the Glycoside Hydrolase family 27 (GH27), a family that also includes α-D-galactosidases.[3][4][5] This suggests a degree of structural plasticity within the active sites of GH27 enzymes that can accommodate different sugar configurations.

A study on a β-L-arabinopyranosidase from Streptomyces avermitilis revealed that a single amino acid substitution in the catalytic pocket, when compared to an α-D-galactosidase, was critical for modulating its activity towards the L-sugar.[5] This provides a compelling case for using directed evolution and site-directed mutagenesis to engineer existing galactosidases for activity on β-L-galactopyranose.

The Quest for Novel β-L-Galactosidases: A Methodological Framework

The discovery of glycosidases with novel specificities requires a systematic approach, combining screening of diverse biological sources with robust characterization methods.

Screening Strategies

The search for novel β-L-galactosidases can be approached through several complementary strategies:

-

Enrichment-Based Screening: Microbial enrichment cultures using β-L-galactopyranosides as the sole carbon source can select for microorganisms capable of utilizing this sugar.[6][7] Subsequent metagenomic and metaproteomic analysis of these enriched communities can identify candidate genes encoding for the desired glycosidases.[6][8]

-

Functional Metagenomic Screening: Libraries of environmental DNA (metagenomes) can be expressed in a suitable host, such as E. coli, and screened for the ability to hydrolyze a synthetic β-L-galactopyranoside substrate.[9][10] The use of chromogenic or fluorogenic substrates, if they can be synthesized, would facilitate high-throughput screening.

-

Sequence-Based Mining: As more genomic and metagenomic data becomes available, bioinformatic approaches can be used to identify putative glycosidase genes within families known to have members active on L-sugars (e.g., GH27). These candidate genes can then be synthesized and expressed for characterization.

Synthesis of a Key Tool: β-L-Galactopyranoside Substrates

A significant hurdle in the discovery and characterization of β-L-galactosidases is the commercial unavailability of suitable substrates. The chemical synthesis of chromogenic or fluorogenic β-L-galactopyranosides, such as p-nitrophenyl-β-L-galactopyranoside (pNP-L-Gal) or 4-methylumbelliferyl-β-L-galactopyranoside (MUG-L-Gal), is a critical first step.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to identify, produce, and characterize a novel β-L-galactosidase. These protocols are adapted from established methods for other glycosidases and should be optimized for the specific enzyme under investigation.

Protocol 1: Screening of Microbial Cultures for β-L-Galactosidase Activity

Objective: To identify microbial strains that produce extracellular or intracellular β-L-galactosidases.

Materials:

-

Microbial isolates from diverse environments (e.g., soil, marine sediments, gut microbiota).

-

Growth medium (e.g., LB, MRS, or custom media).

-

Agar (B569324) plates containing a chromogenic β-L-galactopyranoside substrate (e.g., X-L-Gal, if synthesizable).

-

Phosphate (B84403) buffer (50 mM, pH 7.0).

-

Cell lysis buffer (e.g., BugBuster).

-

p-nitrophenyl-β-L-galactopyranoside (pNP-L-Gal) (synthesized).

-

Sodium carbonate (1 M).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Plate-Based Screening (for extracellular activity):

-

Prepare agar plates with a suitable growth medium containing a chromogenic β-L-galactopyranoside substrate.

-

Inoculate the plates with individual microbial colonies.

-

Incubate under appropriate growth conditions.

-

Observe for the development of a colored halo around colonies, indicating enzymatic activity.

-

-

Liquid Culture Screening (for intracellular and extracellular activity):

-

Inoculate individual microbial isolates into 5 mL of liquid growth medium.

-

Incubate with shaking until stationary phase is reached.

-

Centrifuge the cultures to separate the supernatant (extracellular fraction) from the cell pellet (intracellular fraction).

-

Extracellular Activity Assay:

-

To a well in a 96-well plate, add 50 µL of supernatant and 50 µL of 2 mM pNP-L-Gal in phosphate buffer.

-

Incubate at a suitable temperature (e.g., 37°C) for 1-4 hours.

-

Stop the reaction by adding 100 µL of 1 M sodium carbonate.

-

Measure the absorbance at 405 nm.

-

-

Intracellular Activity Assay:

-

Resuspend the cell pellet in 1 mL of phosphate buffer.

-

Lyse the cells using a suitable method (e.g., sonication or addition of cell lysis buffer).

-

Centrifuge to pellet cell debris.

-

Perform the activity assay on the supernatant (cell lysate) as described for the extracellular fraction.

-

-

Protocol 2: Recombinant Expression and Purification of a Candidate β-L-Galactosidase

Objective: To produce and purify a candidate β-L-galactosidase for detailed characterization.

Materials:

-

Expression vector (e.g., pET vector with a His-tag).

-

Competent E. coli expression host (e.g., BL21(DE3)).

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

DNase I.

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis tubing.

-

Storage buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

-

SDS-PAGE reagents.

Procedure:

-

Cloning and Transformation:

-

Clone the candidate gene into the expression vector.

-

Transform the vector into the E. coli expression host.

-

-

Expression:

-

Grow a 1 L culture of the transformed E. coli to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-16 hours at a suitable temperature (e.g., 18-37°C).

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer.

-

Elute the protein with elution buffer.

-

Analyze the fractions by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against storage buffer.

-

Protocol 3: Kinetic Characterization of a Purified β-L-Galactosidase

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme.

Materials:

-

Purified β-L-galactosidase of known concentration.

-

p-nitrophenyl-β-L-galactopyranoside (pNP-L-Gal) at various concentrations.

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Sodium carbonate (1 M).

-

Spectrophotometer.

Procedure:

-

Set up a series of reactions in a microplate or cuvettes, each containing a fixed concentration of the enzyme and varying concentrations of the pNP-L-Gal substrate in reaction buffer.

-

Initiate the reactions by adding the enzyme.

-

Incubate at a constant temperature.

-

At regular time intervals, stop the reaction in aliquots by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate the catalytic efficiency (kcat/Km).

Data Presentation

The discovery of a novel β-L-galactosidase would generate a wealth of quantitative data. The following tables provide a template for organizing and presenting this information.

Table 1: Substrate Specificity of a Hypothetical Novel β-L-Galactosidase

| Substrate (2 mM) | Relative Activity (%) |

| p-nitrophenyl-β-L-galactopyranoside | 100 |

| p-nitrophenyl-β-D-galactopyranoside | < 1 |

| p-nitrophenyl-α-L-galactopyranoside | < 1 |

| p-nitrophenyl-β-L-arabinopyranoside | 5 |

| p-nitrophenyl-β-D-glucopyranoside | < 1 |

| Lactose (D-Gal-β-1,4-D-Glc) | < 1 |

Table 2: Kinetic Parameters of a Hypothetical Novel β-L-Galactosidase

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| p-nitrophenyl-β-L-galactopyranoside | 1.5 ± 0.2 | 50 ± 5 | 42 | 2.8 x 10⁴ |

Table 3: Biochemical Properties of a Hypothetical Novel β-L-Galactosidase

| Parameter | Optimal Value |

| pH | 6.5 |

| Temperature (°C) | 45 |

| pH Stability Range | 5.0 - 8.0 |

| Thermal Stability (T₅₀, 1 hr) | 50°C |

Visualizing Workflows and Pathways

Experimental Workflow for Discovery and Characterization

The following diagram illustrates a logical workflow for the discovery and characterization of a novel β-L-galactosidase.

Hypothetical Metabolic Pathway Involving a β-L-Galactosidase

This diagram proposes a hypothetical pathway where a novel β-L-galactosidase plays a key role in the degradation of a β-L-galactopyranoside-containing oligosaccharide.

Conclusion and Future Directions

The study of glycosidases active on β-L-galactopyranose is in its infancy. The lack of known enzymes presents a significant challenge but also a tremendous opportunity for discovery. By leveraging modern techniques in metagenomics, synthetic chemistry, and enzyme engineering, researchers are well-equipped to explore this uncharted territory. The discovery and characterization of novel β-L-galactosidases would not only expand our fundamental understanding of carbohydrate biochemistry but could also unlock new possibilities in biocatalysis, glycan analysis, and the development of novel therapeutics. This guide provides a foundational framework to initiate and advance these exciting research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoside hydrolase family 27 - Wikipedia [en.wikipedia.org]

- 4. cazypedia.org [cazypedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of microbial glycoside hydrolases via enrichment and metaproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Mining metagenomes from extremophiles as a resource for novel glycoside hydrolases for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New glucosidase activities identified by functional screening of a genomic DNA library from the gut microbiota of the termite Reticulitermes santonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of L-Sugars from β-L-Galactopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of L-sugars, with a specific focus on the utilization of β-L-galactopyranose as a starting material. While direct enzymatic pathways for the conversion of L-galactose to a variety of other L-sugars are not extensively documented, a highly promising and analogous route exists through the isomerization of L-galactose to L-tagatose, catalyzed by L-arabinose isomerase. This guide will detail the scientific basis for this proposed pathway, drawing strong parallels from the well-researched enzymatic conversion of D-galactose to D-tagatose.

This document will cover the key enzymes, reaction mechanisms, and experimental protocols pertinent to this synthesis. Quantitative data from analogous reactions are presented in structured tables to provide a comparative reference for researchers. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer clear, logical representations of the processes involved.

Introduction to L-Sugars and their Significance

L-sugars are the enantiomers of the more common D-sugars found in nature. Due to their unique stereochemistry, they often exhibit interesting biological properties, including low caloric value and potential therapeutic applications, making them valuable targets for the pharmaceutical and food industries. The enzymatic synthesis of these rare sugars offers a highly specific and environmentally friendly alternative to traditional chemical methods.

Proposed Enzymatic Pathway: Isomerization of β-L-Galactopyranose to L-Tagatose

The proposed reaction is as follows:

β-L-Galactopyranose ⇌ L-Tagatose

This reaction is catalyzed by L-arabinose isomerase .

Key Enzyme: L-Arabinose Isomerase

L-arabinose isomerase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway in microorganisms.[1][2] It has been isolated from various bacterial sources, including Geobacillus stearothermophilus, Lactobacillus plantarum, and Bifidobacterium adolescentis.[3][4] The enzyme typically requires a divalent metal ion, such as Mn²⁺ or Co²⁺, for optimal activity and stability.[8][11]

Substrate Specificity and Kinetic Properties

While the primary substrate for L-arabinose isomerase is L-arabinose, its promiscuity allows it to act on other sugars with similar stereochemical configurations. Extensive research has been conducted on its activity with D-galactose. The kinetic parameters for the conversion of D-galactose to D-tagatose vary depending on the microbial source of the enzyme and reaction conditions.

The following table summarizes the kinetic parameters of L-arabinose isomerase from different sources for the conversion of D-galactose, which can serve as a reference for the proposed L-galactose conversion.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Bifidobacterium adolescentis | D-Galactose | 22.4 | 489 | 6.5 | 55 | [3][4] |

| Lactobacillus reuteri | D-Galactose | 10-800 | - | 6.0 | 65 | [7] |

| Thermotoga maritima | D-Galactose | 60 | 8.9 | 7.5 | 90 | [11] |

| Lactobacillus brevis | D-Galactose | 129 | 0.045 (mM/min) | 7.0 | 65 | [14] |

| Klebsiella pneumoniae | D-Galactose | - | 1.8 | 8.0 | 40 | [13] |

Note: The Vmax values are reported in different units across studies and should be compared with caution.

Experimental Protocols

The following protocols are based on established methods for the enzymatic synthesis of D-tagatose from D-galactose and are adapted for the proposed synthesis of L-tagatose from L-galactose.

Enzyme Preparation (Recombinant L-Arabinose Isomerase)

-

Gene Cloning and Expression: The gene encoding L-arabinose isomerase from a selected microbial source (e.g., Bifidobacterium adolescentis) is cloned into a suitable expression vector (e.g., pET series) and transformed into an expression host such as E. coli BL21(DE3).

-

Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours).

-

Cell Lysis and Enzyme Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization. The crude enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[7]

Enzymatic Synthesis of L-Tagatose

-

Reaction Mixture Preparation: A reaction mixture is prepared containing β-L-galactopyranose (substrate), purified L-arabinose isomerase, a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5), and the required metal ion cofactor (e.g., 1 mM MnCl₂).[3][7][11][15]

-

Incubation: The reaction mixture is incubated at the optimal temperature for the specific L-arabinose isomerase used (e.g., 55-65°C) with gentle agitation for a specified period (e.g., 8-24 hours).[3][7]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the concentration of the substrate (L-galactose) and product (L-tagatose) using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a sugar-pak column) and a refractive index detector.[3][15]

-

Reaction Termination and Product Purification: Once the reaction reaches equilibrium or the desired conversion is achieved, the reaction is terminated by heat inactivation of the enzyme (e.g., heating at 95°C for 5-10 minutes).[7] The precipitated enzyme is removed by centrifugation. The supernatant containing L-tagatose and unreacted L-galactose can be purified using techniques such as chromatography (e.g., simulated moving bed chromatography) or recrystallization.[16]

Data Presentation

The following table summarizes typical reaction conditions and conversion yields for the enzymatic synthesis of D-tagatose from D-galactose, which can be used as a starting point for optimizing the synthesis of L-tagatose from L-galactose.

| Enzyme Source | Substrate Conc. | Enzyme Conc. | Temp. (°C) | pH | Reaction Time (h) | Conversion Yield (%) | Reference |

| Bifidobacterium adolescentis | 100 mM | 0.5 mg/mL | 55 | 6.5 | 8 | 56.7 | [3] |

| Lactobacillus reuteri | 500 mM | - | 60 | 6.0 | - | 35 | [7][17] |

| Thermotoga maritima | 0.1 M | - | 80 | 7.5 | 6 | 56 | [11] |

| Thermoanaerobacter mathranii | 30% (w/v) | - | 65 | - | - | 42 | [6] |

| Lactobacillus brevis | - | - | 65 | 7.0 | - | 43 | [14] |

Visualizations

Proposed Enzymatic Reaction Pathway

Caption: Isomerization of β-L-galactopyranose to L-tagatose.

Experimental Workflow for L-Tagatose Synthesis

Caption: Workflow for L-tagatose synthesis.

Conclusion

The enzymatic synthesis of L-sugars from β-L-galactopyranose presents a promising avenue for the production of these valuable compounds. While direct pathways are not yet fully elucidated, the isomerization of L-galactose to L-tagatose using L-arabinose isomerase stands out as a highly feasible and scientifically supported approach. The extensive data available for the analogous conversion of D-galactose provides a robust framework for researchers to develop and optimize this process. This technical guide offers the foundational knowledge, experimental protocols, and comparative data necessary to embark on the enzymatic synthesis of L-tagatose and potentially other L-sugars, thereby contributing to advancements in drug development and the production of novel functional ingredients. Further research into the substrate specificity of L-arabinose isomerase with L-galactose and the exploration of other potential enzymes will be crucial in expanding the toolbox for L-sugar synthesis.

References

- 1. L-Arabinose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

- 4. Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved substrate specificity for D-galactose of L-arabinose isomerase for industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Towards efficient enzymatic conversion of D-galactose to D-tagatose: purification and characterization of L-arabinose isomerase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. High-yield production of pure tagatose from fructose by a three-step enzymatic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Stereoselectivity: A Technical Guide to Glycosyltransferases and β-L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of carbohydrate chemistry and biology. Glycosyltransferases (GTs), the enzymes responsible for forging glycosidic bonds, are masters of stereoselectivity, typically exhibiting stringent specificity for D-sugar donors. However, the exploration of their activity with unnatural L-sugars, such as β-L-galactopyranose, opens a fascinating frontier in glycobiology and synthetic chemistry. This technical guide delves into the core principles and methodologies for investigating the stereoselectivity of glycosyltransferases with β-L-galactopyranose, providing a framework for researchers seeking to understand and engineer these powerful biocatalysts.

While the vast majority of characterized glycosyltransferases demonstrate a strong preference for D-sugars, instances of promiscuous donor specificity have been reported, suggesting that the active sites of some GTs may accommodate L-sugars. For example, the well-studied bovine β1,4-galactosyltransferase 1 (β4GalT1) has been shown to utilize UDP-L-arabinose as a donor substrate, albeit with low efficiency.[1] This intriguing observation underscores the potential for exploring the interaction of other L-sugars, including L-galactose, with various glycosyltransferases.

The study of glycosyltransferase stereoselectivity with β-L-galactopyranose necessitates a systematic approach, from the selection or engineering of candidate enzymes to the detailed kinetic analysis of their activity. This guide provides an overview of the key experimental protocols and data analysis workflows essential for this endeavor.

Quantitative Analysis of Stereoselectivity

A quantitative understanding of a glycosyltransferase's stereoselectivity is paramount. This is primarily achieved by determining the kinetic parameters for both the natural D-sugar donor and the L-sugar analog. A direct comparison of these values provides a clear measure of the enzyme's preference.

Table 1: Comparative Kinetic Parameters of a Hypothetical Galactosyltransferase with UDP-D-Galactose and UDP-L-Galactose

| Donor Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| UDP-D-Galactose | 0.1 | 10 | 5 | 5.0 x 104 |

| UDP-L-Galactose | 5.0 | 0.5 | 0.25 | 5.0 x 101 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of quantitative comparison required. Actual values would need to be determined experimentally.

Experimental Protocols

The investigation of glycosyltransferase activity with β-L-galactopyranose requires robust and sensitive assay methods. While standard glycosyltransferase assays can be adapted, careful consideration must be given to the synthesis of the L-sugar donor and the detection of the resulting L-glycoside product.

General Protocol for Glycosyltransferase Activity Assay with a Radiolabeled L-Sugar Donor

This protocol outlines a common method for determining glycosyltransferase activity using a radiolabeled sugar donor.

1. Materials:

-

Glycosyltransferase enzyme preparation (purified or cell lysate)

-

Acceptor substrate (e.g., N-acetylglucosamine)

-

Radiolabeled UDP-[3H]-L-galactose (custom synthesis may be required)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl2)

-

Stop solution (e.g., 100 mM EDTA)

-

C18 solid-phase extraction (SPE) cartridges

-

Scintillation cocktail and scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and glycosyltransferase enzyme.

-

Initiate the reaction by adding the radiolabeled UDP-[3H]-L-galactose.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding the stop solution.

-

Separate the radiolabeled product from the unreacted radiolabeled donor using a C18 SPE cartridge. The hydrophobic product will be retained on the column while the hydrophilic UDP-[3H]-L-galactose will pass through.

-

Elute the radiolabeled product from the cartridge with a suitable organic solvent (e.g., methanol).

-

Quantify the amount of product formed by liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed over time.

For detailed kinetic analysis, this assay is performed with varying concentrations of both the donor and acceptor substrates.

Visualizing the Workflow

The process of exploring the stereoselectivity of a glycosyltransferase with β-L-galactopyranose can be visualized as a logical workflow.

Caption: Workflow for exploring glycosyltransferase stereoselectivity.

Signaling Pathways and Logical Relationships

The interaction of a glycosyltransferase with its substrates can be conceptually mapped. While not a signaling pathway in the traditional sense, this diagram illustrates the key molecular recognition and catalytic events.

Caption: Conceptual diagram of glycosyltransferase catalytic cycle.

Conclusion

The exploration of glycosyltransferase stereoselectivity with β-L-galactopyranose represents a challenging yet rewarding area of research. While native enzymes are highly specific for D-sugars, the potential for promiscuity and the power of enzyme engineering offer exciting possibilities for the synthesis of novel L-glycans. The methodologies and frameworks presented in this guide provide a foundation for researchers to systematically investigate and harness the latent capabilities of these remarkable enzymes, paving the way for new discoveries in drug development and glycobiology.

References

The Strategic Utility of β-L-Galactopyranose in the Synthesis of Rare L-Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of rare L-sugars, monosaccharides that are scarce in nature, represents a significant challenge and a compelling opportunity in modern medicinal chemistry and drug development. Their unique stereochemistry often imparts novel biological activities, making them valuable chiral building blocks for the synthesis of therapeutic agents with improved efficacy and reduced side effects. This technical guide details the use of β-L-galactopyranose as a versatile starting material for the stereocontrolled synthesis of other rare L-sugars, including L-talose, L-gulose, and L-glucose.

Introduction to L-Sugars and the Role of β-L-Galactopyranose

L-sugars are the enantiomers of the more common D-sugars. While D-glucose is a primary source of energy in most living organisms, L-sugars are generally not metabolized, which makes them attractive candidates for use as low-calorie sweeteners and therapeutic agents. The chemical synthesis of L-sugars is often complex and costly. However, by starting with a readily available L-sugar like L-galactose, a number of other rare L-sugars can be accessed through stereoselective transformations. β-L-galactopyranose, a specific anomer of L-galactose, serves as an excellent chiral scaffold for these syntheses due to its well-defined stereochemistry, which can be selectively inverted at different carbon centers to yield a variety of rare L-hexoses.

Synthetic Pathways from β-L-Galactopyranose

The conversion of β-L-galactopyranose to other rare L-sugars hinges on the strategic epimerization of specific stereocenters. This requires careful selection of protecting groups to ensure regioselectivity and high yields. The following sections outline the synthetic routes to L-talose, L-gulose, and L-glucose from L-galactose derivatives.

Overall Synthetic Strategy

The general workflow for the synthesis of rare L-sugars from L-galactose involves a series of protection, epimerization, and deprotection steps.

Synthesis of L-Talose (C2-Epimerization)

L-talose, the C2 epimer of L-galactose, can be synthesized through an oxidation-reduction sequence at the C2 position of a suitably protected L-galactopyranoside derivative. A more direct and efficient method involves enzymatic epimerization.

Enzymatic Epimerization of D-Galactose to D-Talose

While a direct enzymatic conversion of L-galactose to L-talose is not extensively documented, the enzymatic epimerization of D-galactose to D-talose provides a valuable precedent. Cellobiose (B7769950) 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze this conversion.[1]

Table 1: Enzymatic Conversion of D-Galactose to D-Talose [1]

| Substrate Concentration | Enzyme Concentration | Reaction Time (h) | Product Concentration (g/L) | Product Purity (%) | Molar Yield (%) |

| 288 g/L | 0.3 mg/mL | 4.5 | 24.3 | Not Specified | 8.5 |

Experimental Protocol: Enzymatic Synthesis of D-Talose[1]

-

Reaction Setup: A solution of D-galactose (288 g/L) is prepared in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).

-

Enzyme Addition: Purified cellobiose 2-epimerase from Rhodothermus marinus is added to a final concentration of 0.3 mg/mL.

-

Incubation: The reaction mixture is incubated at 70°C for 4.5 hours.

-

Work-up and Purification: The reaction is terminated, and the product, D-talose, is purified from the remaining D-galactose and any byproducts (such as D-tagatose) using chromatographic methods.

Synthesis of L-Gulose (C3-Epimerization)

L-gulose is the C3 epimer of L-galactose. Its synthesis requires a selective inversion of the stereocenter at the C3 position. This is typically achieved through an oxidation-reduction sequence on a protected L-galactopyranoside where the C3 hydroxyl group is exposed.

While a direct C3 epimerization protocol starting from L-galactose is not detailed in the provided search results, the synthesis of L-gulose has been achieved from other starting materials, indicating the feasibility of such a transformation. For instance, L-gulose has been synthesized from 6-S-phenyl-6-thio-D-glucose through a Pummerer rearrangement, which ultimately results in the inversion of stereocenters.[2]

Synthesis of L-Glucose (C4-Epimerization)

L-glucose is the C4 epimer of L-galactose. The synthesis of L-glucose from an L-galactose derivative can be accomplished via a C4 epimerization, typically through a Mitsunobu reaction or an oxidation-reduction sequence.

Chemical Synthesis via C4-Epimerization

The synthesis of an orthogonally protected L-glucose derivative from a corresponding L-galactose derivative has been demonstrated.[3] This involves the inversion of the C4 hydroxyl group. A general method for C4 epimerization is the Mitsunobu reaction.[4]

Table 2: Representative C4-Epimerization via Mitsunobu Reaction [4]

| Starting Material | Reagents | Solvent | Time (h) | Product | Yield (%) |

| Phenyl 2-O-benzoyl-3,6-di-O-benzyl-1-thio-α-L-galactopyranoside | Ph₃P, p-nitrobenzoic acid, DIAD | Toluene (B28343) | 15 | Phenyl 2-O-benzoyl-4-O-(p-nitrobenzoyl)-3,6-di-O-benzyl-1-thio-α-L-glucopyranoside | Not specified |

Experimental Protocol: General C4-Epimerization via Mitsunobu Reaction[4]

-

Reaction Setup: To a solution of the protected L-galactopyranoside (1.0 equiv.) in toluene are added triphenylphosphine (B44618) (Ph₃P, 6.0 equiv.) and p-nitrobenzoic acid (6.0 equiv.).

-

Reagent Addition: Diisopropyl azodicarboxylate (DIAD, 6.0 equiv.) is added to the mixture.

-

Reaction: The reaction is stirred at room temperature under an argon atmosphere for 15 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The resulting product with the inverted C4 stereochemistry is then purified by chromatography.

-

Deprotection: The p-nitrobenzoyl group is subsequently removed to yield the C4-epimerized product.

Protecting Group Strategies

The success of these synthetic routes relies heavily on the strategic use of protecting groups to selectively mask and unmask hydroxyl groups.

-

For C2-Epimerization: Protection of the C1, C3, C4, and C6 hydroxyls is necessary to isolate the C2 position for inversion. Common protecting groups include benzyl (B1604629) ethers (Bn), acetals (e.g., isopropylidene), and silyl (B83357) ethers (e.g., TBDMS).

-

For C3-Epimerization: The C1, C2, C4, and C6 hydroxyls must be protected. A common strategy involves the formation of a 4,6-O-benzylidene acetal, followed by protection of the C1 and C2 hydroxyls.

-

For C4-Epimerization: Protection of the C1, C2, C3, and C6 hydroxyls is required. This can be achieved through a combination of protecting groups, such as benzyl ethers for C2, C3, and C6, and a glycosidic linkage at C1.

Conclusion

β-L-galactopyranose is a valuable and versatile chiral starting material for the synthesis of a variety of rare L-sugars. Through carefully planned sequences of protection, stereoselective epimerization, and deprotection, researchers can access L-talose, L-gulose, and L-glucose. These synthetic routes provide essential tools for drug discovery and development, enabling the exploration of the therapeutic potential of rare L-sugars and their derivatives. Further research into more efficient and stereoselective enzymatic and chemical methods will continue to enhance the accessibility of these important molecules.

References

- 1. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of L-gulose, L-galactose, and their acetylated aldehydo forms from 6-S-phenyl-6-thio-D-hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Engineering of β-Galactosidases with Novel Substrate Specificities

Introduction

β-Galactosidases (EC 3.2.1.23) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates, including lactose (B1674315), glycoproteins, and glycolipids.[1][2] These enzymes are ubiquitous, found in microorganisms, plants, and animals, and play critical roles in cellular metabolism and nutrient acquisition.[3][4][5] Beyond their physiological functions, β-galactosidases are invaluable tools in biotechnology and medicine. They are essential in the food industry for producing lactose-free dairy products and in molecular biology as widely used reporter genes (e.g., the lacZ gene).[3][6][7]

The growing fields of glycobiology and enzyme-based therapeutics have spurred a search for novel β-galactosidases with unique and highly specific substrate recognition capabilities.[6] Enzymes that can selectively cleave or modify complex glycans, act on non-canonical substrates, or function under specific industrial or physiological conditions are of high interest for drug development, diagnostics, and the synthesis of functional oligosaccharides.[3][8] This technical guide details the methodologies for discovering, characterizing, and engineering β-galactosidases with tailored substrate specificities, providing researchers and drug development professionals with a comprehensive overview of the core techniques and data interpretation.

Section 1: Discovery of Novel β-Galactosidases through Screening

The discovery of new β-galactosidases often begins with screening environmental isolates or metagenomic libraries for enzymatic activity. Microorganisms from unique environments, such as cold-active fungi from Antarctica or bacteria from marine environments, are promising sources of enzymes with novel properties.[7][9]

Experimental Protocol: Chromogenic Agar (B569324) Plate Screening

This method is a practical, high-throughput approach for identifying microbial colonies that secrete active β-galactosidase.[10][11][12]

-

Media Preparation: Prepare an appropriate growth medium (e.g., Tryptic Soy Agar or a defined minimal medium) containing an inducer for β-galactosidase expression, such as lactose (e.g., 2% w/v).[11][13]

-

Chromogenic Substrate Addition: After autoclaving and cooling the medium to approximately 50°C, add a sterile chromogenic substrate. A common substrate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) at a final concentration of 20-40 µg/mL.[12][13][14] X-gal is colorless but is hydrolyzed by β-galactosidase to produce an intense blue indigo (B80030) precipitate.[14]

-

Alternative Glucose-Detection Method: An alternative method detects the glucose released from lactose hydrolysis. An overlay of soft agar containing a glucose-oxidase/peroxidase system is added to the plates after colony growth. The enzymatic reaction produces a pink or colored halo around colonies that secrete β-galactosidase.[10][11]

-

Inoculation and Incubation: Plate the microbial samples (e.g., soil dilutions, pure cultures) onto the prepared agar and incubate under appropriate conditions (e.g., 30-37°C for mesophiles).[11]

-

Hit Identification: Visually inspect the plates for colonies that develop a blue color (with X-gal) or a colored halo (with the glucose-oxidase system). These colonies are considered positive "hits" and are selected for further characterization.

Screening Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel β-galactosidases.

Section 2: Biochemical Characterization

Once a novel β-galactosidase is identified, its biochemical properties must be thoroughly characterized to understand its function and potential applications. Key parameters include substrate specificity, kinetic constants (Km and Vmax), and optimal operating conditions.

Experimental Protocol: Enzyme Activity and Kinetic Assay

The most common method for quantifying β-galactosidase activity uses the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[9][15][16]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer system (e.g., 50 mM sodium phosphate (B84403) or citrate-phosphate) at the desired pH.[9][17]

-

Substrate Stock Solution: Prepare a stock solution of ONPG (e.g., 10 mM in assay buffer).[9]

-

Stop Solution: Prepare a 1 M sodium carbonate (Na2CO3) solution.[9]

-

Enzyme Sample: Prepare a suitably diluted solution of the purified enzyme or cell-free extract.

-

-

Assay Procedure:

-

Pre-warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 37°C).[13]

-

In a microplate well or cuvette, mix the enzyme sample with the assay buffer.

-

Initiate the reaction by adding the ONPG substrate. The final reaction volume and concentrations should be optimized, for example, 450 µL of 10 mM ONPG solution mixed with 50 µL of enzyme sample.[9]

-

Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction rate is linear.[9]

-

Stop the reaction by adding the stop solution (e.g., 500 µL of 1 M Na2CO3). The high pH both denatures the enzyme and develops the yellow color of the o-nitrophenol product.[9]

-

-

Quantification:

-

Kinetic Analysis (Km and Vmax):

-

To determine Michaelis-Menten constants, perform the assay using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).[1][15]

-

Measure the initial reaction velocity (v) at each substrate concentration.

-

Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.[18]

-

Catalytic Mechanism of β-Galactosidase

β-galactosidase catalyzes both hydrolysis and transgalactosylation reactions via a two-step mechanism involving a covalent glycosyl-enzyme intermediate.

Quantitative Data of Novel β-Galactosidases

The following table summarizes the biochemical properties of several recently discovered β-galactosidases, highlighting their diverse characteristics.

| Enzyme Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temp. (°C) | Substrate(s) & Kinetic Parameters | Unique Features | Reference(s) |

| Aspergillus oryzae | GH35 | 7.5 | ~60 | ONPG: Km = 0.80 mM, Vmax = 0.086 A/min | Widely used in industry for lactose hydrolysis in whey. | [1] |

| Bifidobacterium adolescentis | Not Specified | 6.0 | 35 | Active towards transgalactooligosaccharides (TOS). | Induced by TOS; activity mimics conditions in the human colon. | [17] |

| Bacillus sp. BY02 | GH42 | 7.0 | 40 | ONPG | Activity significantly increased by Zn2+ (229.6%); homotrimer structure. | [9] |

| Tetracladium sp. (Antarctic) | Not Specified | 6.0 | 35 | Lactose, oNPG | Cold-active, retaining 25% activity at 10°C. | [7] |

| Paenibacillus polymyxa KF-1 | GH42 | 6.0 / 7.0 | 30 / 40 | pNPG (β-gal) / pNP-α-L-arabinopyranoside (α-L-arap) | Dual β-galactosidase and α-L-arabinopyranosidase activity. | [19] |

| Arion vulgaris (Slug) | Not Specified | 3.5 - 4.5 | 50 | pNP-β-Gal, terminal β1,3- and β1,4-linked galactose | Highly acidic pH optimum; metal-independent. | [2][20] |

| Paenibacillus barengoltzii | GH2 | 7.5 | 45 | Lactose | High transglycosylation activity, producing up to 47.9% (w/w) GOS. | [21] |

Section 3: Engineering Novel Substrate Specificities

While screening natural sources is effective, the substrate specificity of existing enzymes can be rationally altered or improved using protein engineering techniques like directed evolution. This approach mimics natural evolution in the laboratory to select for enzymes with desired properties.[22][23]

Experimental Protocol: Directed Evolution Cycle

Directed evolution involves iterative rounds of genetic diversification, expression, and screening/selection to isolate improved enzyme variants.[24][25]

-

Gene Diversification (Mutagenesis):

-

Create a library of mutant genes encoding the β-galactosidase. This is commonly done using error-prone PCR, which introduces random mutations throughout the gene.

-

Alternatively, DNA shuffling can be used to recombine mutations from several parent genes to create a diverse library.[25]

-

-

Library Construction and Expression:

-

Clone the library of mutated genes into an appropriate expression vector (e.g., pET vectors for E. coli).[26]

-

Transform the vector library into a suitable host strain (e.g., E. coli BL21) for protein expression.

-

-

Screening/Selection:

-

Plate the library of transformants onto a selective medium that links cell survival or a visible phenotype to the desired enzyme activity.

-

For example, to evolve a β-galactosidase to hydrolyze a new substrate, a bacterial strain that cannot grow without the hydrolysis of that substrate can be used. Only colonies expressing an evolved, active enzyme will grow.

-

Alternatively, screen colonies using a chromogenic analog of the new target substrate.

-

-

Hit Identification and Iteration:

-

Isolate the best-performing mutants ("hits") from the screen.

-

Characterize the improved enzymes to confirm the desired change in substrate specificity.

-

The genes from the best variants can be used as templates for the next round of diversification and screening, allowing for the gradual accumulation of beneficial mutations.[22]

-

Directed Evolution Workflow

The cyclical nature of directed evolution allows for progressive enhancement of enzyme function over multiple rounds.

Conclusion

The discovery and engineering of β-galactosidases with unique substrate specificities represent a vibrant and impactful area of enzyme research. By combining high-throughput screening of natural biodiversity with powerful protein engineering strategies like directed evolution, scientists can develop tailor-made biocatalysts. These novel enzymes have the potential to drive innovation in drug development, from creating improved enzyme replacement therapies to synthesizing complex prebiotics and enabling new diagnostic assays. The detailed protocols and structured data presented in this guide provide a framework for researchers to explore this diverse enzyme family and unlock its full biotechnological potential.

References

- 1. pjlss.edu.pk [pjlss.edu.pk]

- 2. Identification, Characterization, and Expression of a β-Galactosidase from Arion Species (Mollusca) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta galactosidases and their potential applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beta galactosidases and their potential applications: a review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. Identification and characterization of a novel β-galactosidase active at low temperatures from the Antarctic fungus Tetracladium sp., expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta Galactosidase – Drugs In Development, 2024 [globaldata.com]

- 9. Frontiers | Characterization and Application of a New β-Galactosidase Gal42 From Marine Bacterium Bacillus sp. BY02 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 15. ableweb.org [ableweb.org]

- 16. agilent.com [agilent.com]

- 17. Characterization of a Novel β-Galactosidase from Bifidobacterium adolescentis DSM 20083 Active towards Transgalactooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cloning, Expression, Purification, and Characterization of a Novel β-Galactosidase/α-L-Arabinopyranosidase from Paenibacillus polymyxa KF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical characterization of a novel β-galactosidase from Paenibacillus barengoltzii suitable for lactose hydrolysis and galactooligosaccharides synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Changes in the substrate specificities of an enzyme during directed evolution of new functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Applying neutral drift to the directed molecular evolution of a β-glucuronidase into a β-galactosidase: Two different evolutionary pathways lead to the same variant - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Directed evolution of a beta-galactosidase from Pyrococcus woesei resulting in increased thermostable beta-glucuronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Directed evolution of beta-galactosidase from Escherichia coli into beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. naro.go.jp [naro.go.jp]

Structural Characterization of β-L-Galactopyranose Anomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of β-L-galactopyranose anomers. It details the primary analytical techniques employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific fields where the precise structural elucidation of carbohydrates is critical.

Introduction to β-L-Galactopyranose Anomers

L-Galactose is a monosaccharide, an enantiomer of the more common D-galactose. In solution, L-galactose primarily exists in a cyclic pyranose form, which can adopt two different anomeric configurations at the C1 carbon: α-L-galactopyranose and β-L-galactopyranose. The seemingly subtle difference in the orientation of the hydroxyl group at the anomeric center has profound implications for the molecule's three-dimensional structure, its physical and chemical properties, and its biological activity. Consequently, the accurate structural characterization of these anomers is of paramount importance in fields such as glycobiology and medicinal chemistry.

This guide will focus on the methodologies used to distinguish and characterize the α and β anomers of L-galactopyranose, with a particular emphasis on the β-anomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution, and it is particularly well-suited for distinguishing between carbohydrate anomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of L-galactose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP), can be added.

Data Acquisition:

A standard set of NMR experiments for anomeric characterization includes:

-

1D ¹H NMR: To observe the chemical shifts and coupling constants of the protons.

-

1D ¹³C NMR (with proton decoupling): To determine the chemical shifts of the carbon atoms.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and assign neighboring protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

Instrument Parameters (General):

-

Spectrometer: 500 MHz or higher field strength is recommended for better resolution.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: zg30 or similar.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 or similar (with proton decoupling).

-

Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Relaxation delay (d1): 2-5 seconds.

-

Data Presentation: NMR Data for L-Galactopyranose Anomers

Due to the enantiomeric relationship, the NMR spectra of L-galactose and D-galactose are identical in terms of chemical shifts and coupling constants when measured in an achiral solvent. The primary difference is the sign of the optical rotation. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the α and β anomers of L-galactopyranose in D₂O, inferred from the data available for D-galactose.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for L-Galactopyranose Anomers in D₂O.

| Proton | α-L-Galactopyranose | β-L-Galactopyranose |

| H-1 | 5.23 (d, J = 3.7 Hz) | 4.63 (d, J = 7.9 Hz) |

| H-2 | 3.85 (dd, J = 3.7, 10.0 Hz) | 3.53 (dd, J = 7.9, 9.8 Hz) |

| H-3 | 3.77 (dd, J = 10.0, 3.4 Hz) | 3.67 (dd, J = 9.8, 3.4 Hz) |

| H-4 | 4.15 (br d, J = 3.4 Hz) | 3.91 (br d, J = 3.4 Hz) |

| H-5 | 4.02 (m) | 3.71 (m) |

| H-6a | 3.75 (m) | 3.75 (m) |

| H-6b | 3.75 (m) | 3.75 (m) |

Note: The anomeric proton (H-1) of the α-anomer typically appears at a higher chemical shift (downfield) and has a smaller coupling constant to H-2 compared to the β-anomer.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for L-Galactopyranose Anomers in D₂O.

| Carbon | α-L-Galactopyranose | β-L-Galactopyranose |

| C-1 | 93.1 | 97.2 |

| C-2 | 69.1 | 72.1 |

| C-3 | 70.0 | 73.2 |

| C-4 | 70.2 | 75.2 |

| C-5 | 71.5 | 76.0 |

| C-6 | 62.1 | 62.1 |

Note: The anomeric carbon (C-1) of the β-anomer is typically shifted downfield compared to the α-anomer.

NMR Experimental Workflow

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute configuration and the preferred conformation of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization:

-

Prepare a supersaturated solution of L-galactose in a suitable solvent or solvent mixture (e.g., water-ethanol, water-acetone).

-

Employ a slow evaporation or slow cooling method to promote the growth of single crystals. Seeding with a small, pre-existing crystal can be beneficial.

-

Crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) are required for diffraction experiments.

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data

Table 3: Representative Crystallographic Data for a Monosaccharide.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.8 |

| b (Å) | 12.4 |

| c (Å) | 6.9 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

Note: These values are hypothetical and serve as an example of the data obtained from an X-ray crystallography experiment.

X-ray Crystallography Workflow

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and energetics of molecules. It can be used to predict the relative stabilities of different anomers and conformers, and to calculate theoretical NMR parameters that can be compared with experimental data.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation:

-

Build the 3D structures of the α-L-galactopyranose and β-L-galactopyranose anomers in their chair conformations (⁴C₁ and ¹C₄).

-

Generate a set of initial conformers by systematically rotating the exocyclic groups (hydroxyl groups and the hydroxymethyl group).

-

-

Geometry Optimization:

-

Perform geometry optimization for all generated conformers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of an aqueous environment.

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate relative energies.

-

Calculate the Gibbs free energies to determine the relative populations of the conformers at a given temperature.

-

-

NMR Parameter Calculation:

-

Calculate the NMR shielding tensors for the optimized low-energy conformers using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Convert the shielding tensors to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

-

Calculate the spin-spin coupling constants.

-

-

Comparison with Experimental Data:

-

Compare the calculated relative energies, chemical shifts, and coupling constants with the experimental data to validate the computational model and to aid in the interpretation of the experimental results.

-

Data Presentation: Computational Data

The results of a computational analysis would typically be presented in tables comparing the relative energies of different conformers and comparing the calculated NMR parameters with experimental values.

Table 4: Representative Calculated Relative Energies for β-L-Galactopyranose Conformers.

| Conformer | Relative Energy (kcal/mol) |

| ⁴C₁ (gg) | 0.00 |

| ⁴C₁ (gt) | 0.5 - 1.5 |

| ⁴C₁ (tg) | > 3.0 |

| ¹C₄ | > 5.0 |

Note: These are representative values. The actual values will depend on the level of theory and solvent model used. 'gg', 'gt', and 'tg' refer to the rotamers of the hydroxymethyl group.

Computational Analysis Workflow

Conclusion

The structural characterization of β-L-galactopyranose anomers is a multifaceted process that relies on the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. NMR spectroscopy provides detailed information about the structure and relative abundance of anomers in solution. X-ray crystallography offers an unambiguous determination of the solid-state structure. Computational modeling complements these experimental techniques by providing insights into the conformational landscape and energetics of the anomers. A thorough understanding of the structural features of β-L-galactopyranose is essential for advancing our knowledge in glycobiology and for the rational design of novel therapeutics.

The Untapped Potential of β-L-Galactopyranose in Carbohydrate-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate-based drug discovery has emerged as a promising frontier in the quest for novel therapeutics with high specificity and reduced toxicity. Within this domain, the exploration of rare sugars, particularly L-enantiomers of common monosaccharides, offers a unique strategic advantage. This technical guide delves into the core potential of β-L-galactopyranose, the unnatural enantiomer of the ubiquitous D-galactose, in the design and development of next-generation therapeutics. We will explore the rationale behind the use of L-sugars, focusing on their increased metabolic stability and potential for novel molecular interactions. This guide will provide an overview of synthetic strategies, detail potential therapeutic applications including the development of enzyme inhibitors and targeted drug delivery systems, and present experimental protocols for the synthesis and evaluation of β-L-galactopyranose-based compounds. Furthermore, we will visualize key concepts through signaling pathway and workflow diagrams to provide a comprehensive resource for researchers in the field.

Introduction: The Case for L-Sugars in Drug Design

The vast majority of carbohydrates found in nature exist as D-enantiomers. Consequently, the cellular machinery, including metabolic enzymes and transporters, has evolved to preferentially recognize and process these D-sugars. This inherent specificity presents a unique opportunity for drug discovery: the incorporation of L-sugars, such as L-galactose, can render therapeutic molecules resistant to enzymatic degradation, thereby prolonging their circulation time and enhancing their bioavailability.[1][2]